molecular formula C12H2Cl8I+ B13839840 Bis(2,3,4,5-tetrachlorophenyl)iodanium

Bis(2,3,4,5-tetrachlorophenyl)iodanium

Cat. No.: B13839840
M. Wt: 556.7 g/mol
InChI Key: MMPASVJDQYZKLL-UHFFFAOYSA-N
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Description

Bis(2,3,4,5-tetrachlorophenyl)iodanium is a diaryliodonium salt characterized by two fully chlorinated phenyl rings attached to a central iodine atom. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of the chlorine substituents and the ionic nature of the iodonium core. Such compounds are typically synthesized via hypervalent iodine precursors or transition metal-catalyzed coupling reactions, as exemplified by methodologies involving palladium catalysts and tetrabutylammonium fluoride (TBAF) . The high degree of chlorination enhances thermal stability and influences solubility, making it distinct from less substituted iodonium analogs. Its primary applications lie in organic synthesis, particularly as a photoinitiator or electrophilic arylating agent.

Properties

Molecular Formula

C12H2Cl8I+

Molecular Weight

556.7 g/mol

IUPAC Name

bis(2,3,4,5-tetrachlorophenyl)iodanium

InChI

InChI=1S/C12H2Cl8I/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H/q+1

InChI Key

MMPASVJDQYZKLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[I+]C2=C(C(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Diaryliodonium Salts

Diaryliodonium salts, including bis(2,3,4,5-tetrachlorophenyl)iodanium, are typically prepared by:

  • Oxidation of aryl iodides to hypervalent iodine(III) intermediates such as (diacetoxyiodo)arenes.
  • Electrophilic aromatic substitution or ligand exchange with aryl nucleophiles.
  • Use of acidic or Lewis acid media to stabilize the iodonium salt.
  • Isolation as stable salts with counterions such as hexafluoroantimonate (SbF6^-), hydrogen sulfate (HSO4^-), or triflates.

These methods are well-documented for various diaryliodonium salts and can be adapted for tetrachlorophenyl derivatives with appropriate considerations of substituent effects.

Specific Preparation Routes for this compound

While direct literature on this compound is limited, closely related diaryliodonium salts provide a template for synthesis. Key findings and methods are summarized below:

Oxidation of Tetrachlorophenyl Iodide Precursors

  • The starting material, 2,3,4,5-tetrachlorophenyl iodide , can be oxidized using oxidants such as peracetic acid , m-chloroperbenzoic acid (mCPBA) , or sodium periodate to form diacetoxy(2,3,4,5-tetrachlorophenyl)iodane or related λ^3-iodane intermediates.
  • This intermediate is reactive and can undergo ligand exchange with tetrachlorobenzene or related aryl nucleophiles to form the diaryliodonium salt.

Formation of Diaryliodonium Salts via Ligand Exchange

  • The in situ formation of bis(acetyloxy)-λ^3-iodanyl acetate intermediates followed by reaction with excess tetrachlorobenzene can yield this compound salts.
  • Acidic conditions, such as the presence of hydrogen sulfate (HSO4^-) or hexafluoroantimonate (SbF6^-) , help stabilize the diaryliodonium cation.

Counterion Exchange and Salt Isolation

  • After formation, the diaryliodonium salt is often isolated as a hexafluoroantimonate salt due to its stability and crystallinity.
  • Elemental analysis and spectroscopic techniques (NMR, FTIR) confirm the structure and purity.

Experimental Data and Analytical Findings

The following table illustrates elemental analysis data from a related diaryliodonium salt synthesis (bis(4-tert-butylphenyl)iodanium) to exemplify typical analytical characterization used in diaryliodonium salt preparation. This serves as a proxy for the tetrachlorophenyl derivative due to structural similarity in preparation methods:

Element Theoretical % (Bis(4-tert-butylphenyl)iodanium hydrogen sulfate) Experimental % (Reaction Product)
Carbon 49.08 52.13
Hydrogen 5.35 4.44
Iodine 26.93 28.81
Sulfur 6.55 3.5

Table 1: Elemental analysis comparison indicating successful diaryliodonium salt formation via hydrogen sulfate intermediate (adapted from).

Further, the conversion to the hexafluoroantimonate salt is confirmed by elemental analysis showing iodine and antimony content matching theoretical values, supporting the formation of the diaryliodonium salt with SbF6^- counterion.

Reaction Conditions and Notes

  • Reaction Atmosphere: Non-aqueous, inert atmosphere (dry nitrogen) is preferred to avoid hydrolysis or decomposition.
  • Solvents: Anhydrous solvents of high purity (e.g., dichloromethane, acetonitrile) are used.
  • Temperature: Mild temperatures (room temperature to 40°C) are typical to maintain stability of hypervalent iodine intermediates.
  • Oxidants: Choice of oxidant affects yield and purity; peracids are common.
  • Stoichiometry: Excess aryl substrate (tetrachlorobenzene) can drive the reaction toward diaryliodonium salt formation.

Summary of Preparation Methodology

Step Description Key Reagents/Conditions Outcome/Notes
1 Oxidation of 2,3,4,5-tetrachlorophenyl iodide mCPBA or peracetic acid, inert atmosphere Formation of diacetoxyiodo intermediate
2 Ligand exchange with tetrachlorobenzene Excess tetrachlorobenzene, acidic medium (HSO4^-) Formation of this compound hydrogen sulfate
3 Counterion exchange and isolation Addition of hexafluoroantimonic acid (HSbF6) Isolation of this compound hexafluoroantimonate salt
4 Purification and characterization Recrystallization, NMR, elemental analysis Confirmation of structure and purity

Table 2: Generalized preparation workflow for this compound salts.

Research Gaps and Recommendations

  • Direct peer-reviewed reports on this compound are scarce; extrapolation from structurally related diaryliodonium salts is necessary.
  • Future research should focus on optimizing oxidants and reaction conditions specific to tetrachlorophenyl substitution to improve yield and scalability.
  • Detailed NMR (¹H, ¹³C), FTIR, and X-ray crystallography studies are recommended to fully characterize the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3,4,5-tetrachlorophenyl)iodanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce a variety of substituted phenyl compounds .

Scientific Research Applications

Bis(2,3,4,5-tetrachlorophenyl)iodanium has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2,3,4,5-tetrachlorophenyl)iodanium involves its ability to act as an electrophile in chemical reactions. The iodonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used .

Comparison with Similar Compounds

Diaryliodonium Salts with Lower Chlorination

Compounds like bis(4-chlorophenyl)iodonium lack the full ortho, meta, and para chlorination of the phenyl rings. Reduced chlorination decreases electron-withdrawing effects, leading to lower thermal stability and altered reactivity. For instance, the 2,3,4,5-tetrachlorophenyl groups in the target compound create a more electron-deficient aromatic system, enhancing its capacity to stabilize positive charges compared to mono- or dichlorinated analogs. This property is critical in reactions requiring strong electrophilic intermediates.

Polychlorinated Biphenyls (PCBs)

Evidence indicates that 2,3,4,5-tetrachlorophenyl groups exhibit lower polarity compared to isomers like 2,2',6,6'-tetrachlorobiphenyl, which impacts solubility and environmental persistence . However, the ionic nature of Bis(2,3,4,5-tetrachlorophenyl)iodanium distinguishes it from non-ionic PCBs, conferring higher solubility in polar solvents like dimethyl sulfoxide (DMSO) despite extensive chlorination.

Physical and Chemical Properties

Solubility and Polarity

The compound’s ionic character dominates its solubility profile, contrasting sharply with non-ionic PCBs. For example, PCB 194 and PCB 209 exhibit extremely low water solubility due to their non-polar structures, whereas the iodanium derivative shows moderate solubility in polar aprotic solvents. Computational models highlight challenges in predicting solubility for highly chlorinated compounds, as seen in PCB outliers where structural similarity leads to erroneous averaging of properties .

Thermal Stability

Full chlorination enhances thermal stability. Analogous to PCBs, where increased chlorine content correlates with resistance to degradation, the iodanium compound’s stability under high-temperature conditions surpasses that of less chlorinated diaryliodonium salts.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Polarity Solubility (Key Solvent) Thermal Stability (°C)
This compound 500.2 High (ionic) Moderate (DMSO) >200
Bis(4-chlorophenyl)iodonium 350.1 Moderate High (MeOH) ~150
PCB 194 429.8 Low (non-ionic) Insoluble (water) >300

Q & A

Q. What are the established synthetic routes for Bis(2,3,4,5-tetrachlorophenyl)iodanium, and how can purity be ensured?

The synthesis typically involves iodonium salt formation via ligand exchange or oxidative iodination of chlorinated aryl precursors. Key steps include:

  • Precursor preparation : Use of 2,3,4,5-tetrachlorophenylboronic acid or Grignard reagents to generate the aryl ligand.
  • Iodination : Reaction with iodine monochloride (ICl) or hypervalent iodine reagents (e.g., PhI(OAc)₂) under anhydrous conditions.
  • Purification : Column chromatography (silica gel, dichloromethane/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Characterization : NMR (¹H, ¹³C, and ¹²⁷I for iodonium center), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity. Contaminants like residual solvents or unreacted ligands can skew reactivity studies, necessitating rigorous drying and spectroscopic validation .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Spectroscopic methods :
    • NMR : ¹²⁷I NMR (quadrupolar relaxation) to probe iodonium coordination geometry.
    • UV-Vis spectroscopy : Identify charge-transfer transitions influenced by chlorinated aryl ligands.
  • X-ray crystallography : Resolve solid-state structure, including iodine-aryl bond lengths and π-stacking interactions.
  • Electrochemical analysis : Cyclic voltammetry to determine redox potentials, critical for understanding its role in electron-transfer reactions.
    Cross-validation using multiple techniques mitigates instrumentation biases .

Q. Under what conditions does this compound exhibit optimal stability for storage and reactivity?

  • Storage : Argon-atmosphere vials at -20°C to prevent hydrolysis or ligand dissociation.
  • Solvent compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or acetonitrile.
  • Reactivity : Thermal stability tests (TGA/DSC) reveal decomposition thresholds (>150°C). Kinetic studies under varying temperatures and light exposure (e.g., UV irradiation) can identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic role of this compound in photoredox catalysis?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer efficiency. Compare iodonium-centered vs. ligand-centered redox activity.
  • Molecular Dynamics (MD) : Simulate solvent effects on iodine-aryl bond polarization during catalytic cycles.
  • Benchmarking : Validate computational results against experimental kinetics (e.g., Stern-Volmer quenching studies). Tools like COMSOL Multiphysics enable integration of quantum mechanical data with reaction engineering parameters .

Q. What factorial design strategies optimize reaction conditions for this compound-mediated cross-coupling reactions?

  • Orthogonal arrays : Test variables (catalyst loading, solvent polarity, temperature) in a fractional factorial design to minimize experimental runs.
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent dielectric constant vs. reaction rate) using central composite designs.
  • Data processing : Multivariate regression identifies dominant variables, while ANOVA distinguishes significant effects (p < 0.05). For example, solvent choice may account for 60% of yield variance in aryl-aryl couplings .

Q. How should researchers resolve contradictions in kinetic data for iodonium salt decomposition pathways?

  • Controlled variable isolation : Conduct parallel experiments under inert vs. ambient conditions to isolate oxidative vs. hydrolytic degradation.
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton sources in hydrolysis mechanisms.
  • Cross-disciplinary validation : Pair kinetic isotope effect (KIE) studies with computational transition-state modeling. Discrepancies between experimental and theoretical KIEs may indicate unaccounted side reactions .

Q. What theoretical frameworks guide the study of this compound’s electronic structure in supramolecular assemblies?

  • Ligand Field Theory (LFT) : Analyze iodine’s d-orbital splitting in tetrahedral or square-planar geometries.
  • Non-covalent Interaction (NCI) Index : Map weak interactions (e.g., halogen bonding) in crystallographic data.
  • Conceptual DFT : Use descriptors like electrophilicity index to predict reactivity in host-guest systems. Linking these frameworks to experimental spectroscopy ensures robust mechanistic interpretations .

Q. How can AI-driven platforms enhance high-throughput screening of iodonium salt derivatives for novel applications?

  • Generative models : Train neural networks on existing iodonium datasets to propose derivatives with tailored redox potentials.
  • Automated experimentation : Robotic platforms execute predefined reaction matrices (e.g., varying aryl substituents) while AI adjusts parameters in real-time based on HPLC/MS feedback.
  • Data integration : Combine experimental results with PubChem/Materials Project databases to identify structure-property trends. For instance, chlorinated ligands may correlate with enhanced oxidative stability .

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